(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17507311
InChI: InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1
SMILES:
Molecular Formula: C10H10F3NO2
Molecular Weight: 233.19 g/mol

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid

CAS No.:

VCID: VC17507311

Molecular Formula: C10H10F3NO2

Molecular Weight: 233.19 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid -

Description

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is a fluorinated amino acid derivative characterized by its unique structural features, including a benzyl group and a trifluoromethyl group positioned at the beta carbon relative to the carboxylic acid. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its enhanced bioavailability and metabolic stability compared to non-fluorinated analogs.

Synthesis and Production

The synthesis of (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid typically involves chiral starting materials or catalysts to ensure the production of the desired enantiomer. Industrial settings often utilize continuous flow reactors and automated systems to enhance efficiency and yield during production. Purification processes commonly involve crystallization or chromatography techniques to achieve high enantiomeric purity.

Comparison with Other Fluorinated Amino Acids

Compound NameStructure FeaturesUnique Properties
2-Amino-2-methyl-3,3,3-trifluoropropanoic acidContains a methyl group instead of a benzyl groupUsed in tRNA studies
2-Amino-4,4-difluorobutanoic acidDifluoro substitution instead of trifluoroAffects reactivity differently
2-Amino-4,4,4-trifluorobutanoic acidTrifluoro substitution at a different positionAlters biological activity profiles significantly

Applications in Medicinal Chemistry

(R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid is a valuable building block in pharmaceutical chemistry due to its unique structural features. It can be used in the design of peptidomimetics and peptide-based drugs, similar to other α-trifluoromethylated amino acids, which are sought after for their potential in medicinal chemistry and drug discovery .

Research Findings and Future Directions

Recent research has focused on the development of biocatalytic strategies for synthesizing enantioenriched α-trifluoromethyl amines, which could be applied to the synthesis of compounds like (R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid. These methods involve enzyme-catalyzed reactions that offer high enantioselectivity and yield, making them promising for the production of chiral compounds in medicinal chemistry .

Product Name (R)-2-Amino-2-benzyl-3,3,3-trifluoropropanoic acid
Molecular Formula C10H10F3NO2
Molecular Weight 233.19 g/mol
IUPAC Name (2R)-2-amino-2-benzyl-3,3,3-trifluoropropanoic acid
Standard InChI InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,8(15)16)6-7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)/t9-/m1/s1
Standard InChIKey RDQOEQUFZYLLRT-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@](C(=O)O)(C(F)(F)F)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)(C(F)(F)F)N
PubChem Compound 10977350
Last Modified Aug 10 2024

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